![molecular formula C2H8NO4P B3033732 (2-Amino-1-hydroxyethyl)phosphonic acid CAS No. 115511-00-7](/img/structure/B3033732.png)
(2-Amino-1-hydroxyethyl)phosphonic acid
Overview
Description
(2-Amino-1-hydroxyethyl)phosphonic acid is an organic compound with the molecular weight of 141.06 . It is also known by its IUPAC name, 2-amino-1-hydroxyethylphosphonic acid . The compound is characterized by the presence of a phosphorus atom directly bonded to a carbon atom .
Synthesis Analysis
The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid involves the reaction of 2-aminoethylphosphonate with certain enzymes. Other methods include the uncatalyzed reaction of epoxides with (aminomethyl)phosphonates . The synthesis of α-substituted phosphoryl derivatives (phosphonic and phosphinic acids) has attracted significant attention due to their biological activities .Molecular Structure Analysis
The molecular structure of (2-Amino-1-hydroxyethyl)phosphonic acid is represented by the InChI code1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)
. This indicates the presence of 2 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 phosphorus atom in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Amino-1-hydroxyethyl)phosphonic acid include a molecular weight of 141.06 . The compound is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Medicinal and Pharmaceutical Chemistry
Phosphonates and bisphosphonates, including hydroxy and amino substitutes like (2-Amino-1-hydroxyethyl)phosphonic acid, are of interest in medicinal and industrial chemistry . They are stable analogs of phosphates and pyrophosphates, characterized by one and two carbon–phosphorus bonds, respectively . Their chemical and enzymatic stability make them important in biochemical reactions .
Bone Disease Treatment
Hydroxy bisphosphonates, a category that includes (2-Amino-1-hydroxyethyl)phosphonic acid, have proven to be effective for the prevention of bone loss, especially in osteoporotic disease . They have a high tendency to bind hydroxyapatite, the bone mineral compounds .
COVID-19 Research
One of the highlighted applications of phosphonates, including (2-Amino-1-hydroxyethyl)phosphonic acid, has been reported in the COVID-19 pandemic .
Agriculture
Phosphonate and bisphosphonate compounds, including (2-Amino-1-hydroxyethyl)phosphonic acid, undergo the hydrolysis process readily and give valuable materials with wide applications in agriculture .
Water Treatment
Phosphonic acids, including (2-Amino-1-hydroxyethyl)phosphonic acid, have been applied to water treatment and to selectively extract lanthanide from water solutions . This is particularly useful for nuclear waste treatment or as sequestration or decorporation agents .
Surface Functionalization
Phosphonic acids are used for the functionalization of surfaces . This is due to their unique properties and potential for innovative advancements.
Analytical Purposes
Phosphonic acids are also used for analytical purposes . Their unique properties make them suitable for various analytical applications .
Medical Imaging
Phosphonic acids are used in medical imaging . They can be used as phosphoantigens, which are important in certain imaging techniques .
Future Directions
Phosphonates, including (2-Amino-1-hydroxyethyl)phosphonic acid, are considered resources of important biologically active compounds . They have broad applications as enzyme inhibitors, antimetabolites, and antibiotics . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications .
Mechanism of Action
Target of Action
(2-Amino-1-hydroxyethyl)phosphonic acid is a useful organic compound for research related to life sciences . .
Mode of Action
Phosphonates, a class of compounds to which (2-amino-1-hydroxyethyl)phosphonic acid belongs, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
Phosphonates, including (2-Amino-1-hydroxyethyl)phosphonic acid, are involved in various biochemical pathways. They are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .
Result of Action
Phosphonates, in general, are known to inhibit metabolic enzymes, which can lead to specific biological activities .
properties
IUPAC Name |
(2-amino-1-hydroxyethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXIBKRJFIBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-hydroxyethyl)phosphonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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